Amino-biphenyl-4-YL-acetic acid

Description

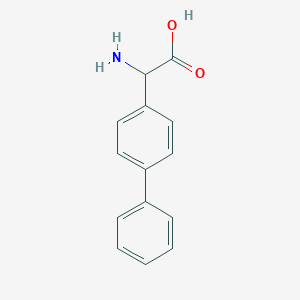

Amino-biphenyl-4-YL-acetic acid (CAS: 221101-61-7) is a biphenyl-substituted acetic acid derivative with an amino group attached to the biphenyl moiety. Its molecular formula is C₁₄H₁₃NO₂, and it is widely used in pharmaceutical research and chemical synthesis. The compound is cataloged under HS code 2922493700 as an aromatic amino acid derivative, indicating its classification for specialized laboratory use . Key suppliers, such as Combi-Blocks Inc. and SRD Pharma, list it with a purity of 95% and MDL number MFCD02662412, underscoring its role as a high-purity research chemical .

Properties

IUPAC Name |

2-amino-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOGALGPJNHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398465 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221101-61-7 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phthalocyanine Metal-Catalyzed Synthesis

A patent by CN103819345A describes a catalytic method using phthalocyanine metal complexes (e.g., FePC or CuPc) to couple polyaniline derivatives with phenylhydrazine.

Procedure:

-

Reagents:

-

Polyaniline derivative (R₁ = nitro, R₂/R₃ = H, methyl, methoxy, halogens)

-

Phenylhydrazine derivative (R₄–R₆ = H, methyl, halogens)

-

Catalyst: FePC (0.1–0.2 mmol per 10 mmol substrate)

-

Solvent: Ethanol or acetic acid

-

-

Conditions:

-

Temperature: 20–80°C

-

Time: Monitored by TLC until completion (~2–6 hours)

-

-

Workup:

-

Crude product purified via silica gel chromatography (hexanes/ethyl acetate).

-

Example:

-

2-Amino-5-fluorobiphenyl: 4-Fluoroaniline and phenylhydrazine reacted in ethanol at 70°C with FePC yielded 71% product.

-

2-Amino-5-(4-aminophenyl)biphenyl: p-Diaminodiphenyl and phenylhydrazine in acetic acid at 30°C with CuPc gave 89% yield.

Advantages:

-

Mild conditions and catalytic reagent use reduce waste.

-

Adaptable to diverse substituents (e.g., halogens, methoxy groups).

Nitration-Amination Sequence

Sandmeyer Reaction-Based Approach

A photochemical method from the Royal Society of Chemistry employs a Sandmeyer reaction to convert 2-aminobiaryl precursors into azido intermediates, followed by reduction.

Procedure:

-

Azidation:

-

Reagents: 2-Aminobiaryl, NaNO₂, NaN₃, acetic acid/water.

-

Conditions: 0°C for 1 hour, then room temperature for 1 hour.

-

-

Reduction:

-

Reagents: H₂/Pd-C or Zn/HCl.

-

Workup: Extraction with CH₂Cl₂, drying (Na₂SO₄), and chromatography.

-

Example:

-

2-Azido-1,1'-biphenyl: [1,1'-Biphenyl]-2-amine treated with NaNO₂/NaN₃ yielded 94% azide, which was reduced to the amine.

Advantages:

-

High regioselectivity for ortho-substitution.

-

Compatible with electron-deficient arenes.

Hydrochloride Salt Preparation

Amino-biphenyl-4-yl-acetic acid is often isolated as its hydrochloride salt for improved stability. ChemicalBook data indicates the following:

Procedure:

-

Neutralization: Treat the free acid with HCl (gaseous or aqueous).

-

Crystallization: Recrystallize from ethanol/water.

Properties:

Industrial-Scale Synthesis

Continuous Flow Process

Patent EP3386945A1 outlines a scalable method using toluene as a solvent and triethylamine as a base:

Steps:

-

Coupling: React biphenyl-4-yl-acetic acid with tert-butyl nitrite at <0°C.

-

Distillation: Remove volatiles under reduced pressure.

-

Quenching: Add toluene and aqueous HCl to precipitate the product.

Conditions:

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Coupling | 71–89 | 20–80 | Broad substrate scope | Requires specialized catalysts |

| Sandmeyer Reaction | 94 | 0–25 | High regioselectivity | Multi-step process |

| Continuous Flow | 85–90 | -10–25 | Scalability | High equipment cost |

Chemical Reactions Analysis

Types of Reactions: Beta-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Beta-D-Mannose can be oxidized using reagents like nitric acid to form mannuronic acid.

Reduction: Reduction of Beta-D-Mannose can be achieved using sodium borohydride to produce mannitol.

Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace hydroxyl groups on the sugar molecule.

Major Products:

Oxidation: Mannuronic acid

Reduction: Mannitol

Substitution: Various substituted mannose derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Drug Development

ABPA is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing anti-inflammatory and analgesic drugs. Research indicates that compounds similar to ABPA can inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways .

Cancer Research

ABPA's structural similarity to known carcinogens has led to investigations into its effects on cellular processes. Studies show that compounds like ABPA can induce DNA damage, raising concerns about their mutagenic potential. This aspect is particularly relevant in cancer research, where understanding the mechanisms of action of such compounds can inform the development of safer alternatives .

Materials Science

Polymer Chemistry

ABPA has been utilized as a monomer in the synthesis of various polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives. The ability to modify polymer properties through ABPA contributes to advancements in material science, particularly in creating high-performance materials .

Dye Intermediates

Historically, ABPA has been employed as an intermediate in dye manufacturing. Its chemical properties facilitate the production of azo dyes, which are widely used in textiles and food industries. The versatility of ABPA in dye chemistry underscores its importance in industrial applications .

Environmental Applications

Pollution Studies

ABPA is also significant in environmental chemistry due to its presence as a pollutant from industrial processes. Studies have shown that it can form during the combustion of organic materials, contributing to air pollution and potential health risks . Understanding its environmental impact is crucial for developing strategies to mitigate pollution.

Bioremediation Research

Research into bioremediation techniques has highlighted the potential of using microorganisms to degrade compounds like ABPA. This approach could offer environmentally friendly solutions for cleaning up contaminated sites, showcasing the compound's relevance beyond traditional applications .

Case Studies

Mechanism of Action

Beta-D-Mannose exerts its effects primarily through its interaction with specific molecular targets. For instance, in the treatment of urinary tract infections, Beta-D-Mannose inhibits the adhesion of uropathogenic Escherichia coli to the urothelium by binding to the bacterial FimH adhesin . Additionally, it promotes regulatory T cell differentiation by activating TGF-beta, which is mediated by upregulation of integrin avb8 and reactive oxygen species generated by increased fatty acid oxidation .

Comparison with Similar Compounds

Substituent Variations on the Biphenyl Core

The following table compares Amino-biphenyl-4-YL-acetic acid with biphenyl-acetic acid derivatives differing in functional groups or substituents:

Key Observations :

- This may improve binding affinity in biological targets .

- Substituents like methyl or formyl groups alter physicochemical properties.

Halogenated and Heterocyclic Derivatives

Key Observations :

- Halogenation (e.g., bromine) increases molecular weight and may influence toxicity profiles. For instance, brominated analogs are often used in medicinal chemistry for target engagement but require careful safety evaluation .

- The cyano group in 2-(3'-Cyano-biphenyl-4-yl)acetic acid introduces acute oral toxicity (Category 4), highlighting the importance of substituent choice in safety .

Simplified Phenylacetic Acid Derivatives

Key Observations :

- Chiral centers, as in (S)-Amino-(4-Chloro-Phenyl)-Acetic Acid, introduce stereochemical complexity, which can significantly impact pharmacological activity .

Biological Activity

Amino-biphenyl-4-YL-acetic acid (ABPAA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of ABPAA, presenting relevant case studies, research findings, and data tables that highlight its effects.

Overview of this compound

ABPAA is a biphenyl derivative that has garnered attention for its structural similarity to other biologically active compounds. Its unique chemical structure allows it to interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

1. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds related to ABPAA. For instance, derivatives of biphenyl-4-yloxy acetic acid have shown significant antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. The inhibition zones observed in these studies suggest that modifications to the amino group can enhance the antimicrobial efficacy (Table 1) .

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| 4d | Antibacterial | >15 |

| 5e | Antibacterial | >15 |

| 7b | Antibacterial | >15 |

| 9a | Broad-spectrum | >15 |

2. Carcinogenic Potential

ABPAA is structurally related to known carcinogens such as 4-aminobiphenyl (ABP), which has been extensively studied for its role in bladder cancer. Animal studies have demonstrated that exposure to ABP leads to significant tumor development, particularly in the bladder and liver . These findings raise concerns about the potential carcinogenicity of ABPAA, necessitating further investigation into its long-term effects.

3. Mechanisms of Action

The mechanisms by which ABPAA exerts its biological effects are still being elucidated. Research indicates that similar compounds can induce oxidative stress and DNA damage, leading to mutagenesis and carcinogenesis . For example, studies on acrolein and ABP-DNA adducts have shown that these compounds can inhibit DNA repair mechanisms, contributing to their carcinogenic potential .

Case Studies

Case Study 1: Liver Carcinogenesis in Mice

A study conducted on C57BL/6 mice treated with ABP demonstrated a significant incidence of liver tumors. The treatment involved administering ABP via gavage over an extended period, resulting in a marked increase in hepatocellular carcinoma among the treated group compared to controls . This case underscores the need for caution when evaluating the safety profile of amino-biphenyl derivatives.

Case Study 2: Bladder Cancer Induction

In another study, BALB/c mice exposed to varying doses of ABPAA showed a dose-dependent relationship with bladder carcinoma development. The results indicated that higher concentrations led to increased tumor incidence, reinforcing the need for thorough risk assessments regarding exposure to biphenyl derivatives .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of amino-biphenyl derivatives:

- Antimicrobial Activity : Certain modifications enhance antibacterial properties against specific pathogens.

- Carcinogenicity : Structural analogs like ABP are potent carcinogens; thus, similar assessments for ABPAA are warranted.

- Mechanistic Insights : Understanding how these compounds interact at the molecular level is crucial for predicting their biological effects.

Q & A

Q. What are the optimal synthetic routes for Amino-Biphenyl-4-YL-Acetic Acid, and how can purity be validated?

The compound can be synthesized via Friedel-Crafts acylation using biphenyl and chloroacetyl chloride with an AlCl₃ catalyst, followed by nitrosation and hydroxylamine reactions . Purity validation typically employs High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry. Thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) is also used for preliminary purity checks .

Q. How should researchers safely handle this compound in laboratory settings?

Safety Data Sheets (SDS) indicate hazards such as skin irritation (H315) and acute oral toxicity (H302). Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood. Storage should be in a cool, dry place, segregated from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak bases .

Q. What analytical techniques are critical for structural confirmation of this compound?

- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch ~2500-3300 cm⁻¹, aromatic C=C ~1450-1600 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while the acetic acid moiety shows a singlet near δ 3.5–4.0 ppm for CH₂ and a broad peak for COOH .

- Elemental Analysis (EA) : Validates C, H, N, and O composition within ±0.3% of theoretical values .

Q. How is this compound utilized in peptide synthesis?

The acetic acid moiety serves as a linker for coupling with amine groups in peptides. For example, it can be activated via carbodiimide reagents (e.g., EDC/HOBt) to form amide bonds. Its biphenyl group enhances hydrophobicity, aiding in HPLC purification of peptide derivatives .

Advanced Research Questions

Q. What experimental designs are recommended for studying the metabolic effects of this compound in vitro?

Use liver microsomal assays to assess cytochrome P450 interactions. Probe substrates (e.g., phenacetin for CYP1A2) can quantify enzyme inhibition/induction. LC-MS/MS monitors metabolite formation (e.g., hydroxylated derivatives). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate with kinetic parameters (Km, Vmax) .

Q. How can structural modifications influence the pharmacological activity of this compound?

- Biphenyl Substitution : Introducing electron-withdrawing groups (e.g., -CN) at the 3’ position enhances anti-inflammatory activity by modulating COX-2 selectivity .

- Acetic Acid Functionalization : Esterification (e.g., methyl ester) improves bioavailability, while amidation targets peptide receptors .

- Metal Complexation : Coordination with Co(II) or Cu(II) via oxime groups (as in biphenylglyoxime derivatives) alters redox activity and antimicrobial properties .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Conflicting NMR signals (e.g., overlapping aromatic peaks) can be addressed by:

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to resolve ambiguous assignments.

- X-ray Crystallography : Provides definitive stereochemical data. For example, crystal structures of biphenyl-4-yloxy acetic acid derivatives reveal hydrogen-bonding networks affecting solubility .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and optimize geometries .

Q. What strategies are effective for studying its interaction with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka, kd) to proteins like serum albumin.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for drug-receptor interactions.

- Molecular Docking : Screens potential targets (e.g., tyrosine phosphatase 1B) using software like AutoDock Vina .

Q. How can its environmental persistence or degradation pathways be evaluated?

Conduct photolysis studies under UV light (λ = 254 nm) in aqueous solutions. Monitor degradation products via GC-MS. Aerobic biodegradation assays using activated sludge (OECD 301D) quantify mineralization rates. Hydroxyl radical (•OH) scavengers (e.g., tert-butanol) identify dominant degradation mechanisms .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., EA + HRMS for purity).

- Advanced Characterization : Synchrotron X-ray sources improve resolution for crystallographic studies .

- Ethical Reporting : Disclose synthetic yields, side products, and failed attempts to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.